(Z)-methyl 2-(1-(9-methyl-4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a piperazine ring and a thioxothiazolidinone moiety. Such hybrid structures are often designed to exploit synergistic interactions between heterocyclic systems, which are common in pharmaceuticals targeting kinases, antimicrobial agents, or anti-inflammatory compounds .
Properties
IUPAC Name |
methyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S2/c1-4-8-28-22(32)16(35-23(28)34)11-14-19(25-18-13(2)6-5-9-27(18)21(14)31)26-10-7-24-20(30)15(26)12-17(29)33-3/h5-6,9,11,15H,4,7-8,10,12H2,1-3H3,(H,24,30)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWVQRAZJHFABI-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(1-(9-methyl-4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current knowledge regarding its biological activity, supported by recent studies and findings.
Chemical Structure
The compound features a thioxothiazolidin moiety linked to a pyrido-pyrimidine structure, which is known for conferring various biological properties. The presence of a piperazine ring further enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity of derivatives related to this compound. For instance, N-Derivatives of (Z)-methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The most active derivative showed a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times in efficacy against certain bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound 8 | E. Cloacae | 0.004 | Excellent |
| Compound 15 | T. viride | 0.004 | Excellent |
| Ampicillin | Various | >0.1 | Moderate |
Antifungal Activity
The antifungal activity of the compound was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive strain was found to be Trichoderma viride, while Aspergillus fumigatus exhibited resistance .
Anticancer Potential
The biological activity of thiazolidinone derivatives, including those similar to (Z)-methyl 2-(1-(9-methyl-4-oxo...acetate, has been explored in various cancer models. Compounds containing thiazolidinone structures have shown promising results in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation . For instance, compounds with para-hydroxy substitutions demonstrated significant cytotoxicity against MCF-7 and DU145 cell lines with IC50 values as low as 3.2 µM .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.2 | Apoptosis |
| Compound B | DU145 | 6.8 | Apoptosis |
| Compound C | A549 | 8.4 | Cell Cycle Arrest |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The incorporation of piperazine has been associated with enhanced bioactivity due to favorable hydrogen bonding interactions with active site residues . These interactions are crucial for the inhibition of target enzymes implicated in bacterial cell wall synthesis and cancer cell proliferation.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of (Z)-methyl 2-(1-(9-methyl-4-oxo...) against various bacterial strains. For instance:
- Antibacterial Activity : The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The effectiveness was assessed using standard disc diffusion methods, revealing promising results .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory applications. Preliminary studies indicate that it may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation in various models .
Anticancer Activity
Emerging research suggests that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating a need for further investigation into its mechanisms and efficacy in vivo .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several derivatives of the compound, demonstrating that modifications to the thiazolidin ring significantly enhanced antibacterial potency against resistant strains .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of (Z)-methyl 2-(1-(9-methyl...) with various biological targets. These studies suggest strong interactions with enzymes related to bacterial resistance mechanisms .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
Q & A
Q. What mechanistic hypotheses explain the compound’s potential antitumor activity?
- Proposed targets :
- Thioredoxin reductase inhibition : The thioxothiazolidinone group may act as a disulfide reductase inhibitor.
- DNA intercalation : Planar pyrido-pyrimidinone core could bind to DNA grooves, validated via ethidium bromide displacement assays .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity across replicate assays?
- Troubleshooting :
- Purity verification : Re-run HPLC with dual-wavelength detection (254 nm and 280 nm) to detect low-level impurities.
- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS 1:9) to prevent aggregation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
